
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a phenylmethoxycarbonyl group and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of (3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can enhance the compound’s binding affinity to these targets, while the thiomorpholine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-N’-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide .
- (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol .
Uniqueness
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H14NO4S- |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/p-1/t11-/m1/s1 |
Clé InChI |
HMXFICHATDLTHT-LLVKDONJSA-M |
SMILES isomérique |
C1CSC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
SMILES canonique |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
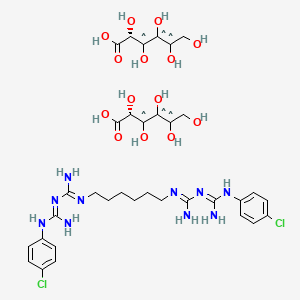

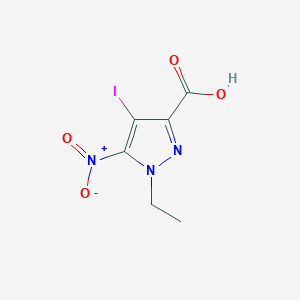
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

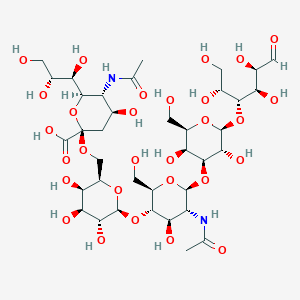

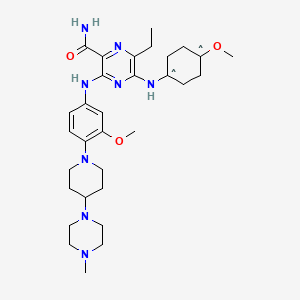
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
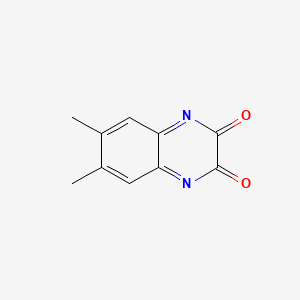
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
